1-Bromo-7-iodonaphthalene
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Overview
Description
1-Bromo-7-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom
Preparation Methods
1-Bromo-7-iodonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 7-iodonaphthalene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-7-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-7-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism by which 1-Bromo-7-iodonaphthalene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-7-iodonaphthalene can be compared to other halogenated naphthalenes, such as:
1-Bromonaphthalene: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-1-iodonaphthalene: Another isomer with different substitution positions, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H6BrI |
---|---|
Molecular Weight |
332.96 g/mol |
IUPAC Name |
1-bromo-7-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H |
InChI Key |
ZOWAREWCEABHTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)Br |
Origin of Product |
United States |
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